molecular formula C11H12O3 B192829 5,6-Dimethoxy-1-indanone CAS No. 2107-69-9

5,6-Dimethoxy-1-indanone

Cat. No. B192829
Key on ui cas rn: 2107-69-9
M. Wt: 192.21 g/mol
InChI Key: IHMQOBPGHZFGLC-UHFFFAOYSA-N
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Patent
US08163962B2

Procedure details

For example, Non-Patent Document 1 discloses that 1 g of 3-(3,4-dimethoxyphenyl)propionic acid and 10 g of polyphosphoric acid were reacted at 65° C. for 25 minutes, followed by addition of cold water. Then, the resulting mixture was extracted with diethyl ether or ethyl acetate, and the organic layer thus extracted was washed with a 10% aqueous solution of sodium bicarbonate and purified by crystallization with ethanol to give 0.812 g (yield 90%) of 5,6-dimethoxy-1-indanone. However, it is also reported that the yield dropped to 71% when the reaction time was extended to 70 minutes in the above method. Generally, each unit operation is time-consuming in an industrial-scale production, and thus, it is difficult to perform operations in such a way that reactions are completed within only several tens of minutes. In view of the foregoing, the method described in the above document is far from an industrially efficient production method.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([OH:15])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[C:13](=[O:15])[CH2:12][CH2:11]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCC(=O)O
Step Two
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 65° C. for 25 minutes
Duration
25 min
EXTRACTION
Type
EXTRACTION
Details
Then, the resulting mixture was extracted with diethyl ether or ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic layer thus extracted
WASH
Type
WASH
Details
was washed with a 10% aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
purified by crystallization with ethanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.812 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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